molecular formula C8H12N2O2S B13187748 2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid

2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid

Cat. No.: B13187748
M. Wt: 200.26 g/mol
InChI Key: AKXWUHGFIPAMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid typically involves the condensation of 2-ethyl-1,3-thiazole-5-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor to various pharmaceutical agents and used as a thyroid inhibitor.

    Thiazole-4-carboxylic acid: Known for its antimicrobial properties.

    2-Mercaptothiazole: Used in the rubber industry and as a corrosion inhibitor.

Uniqueness

2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group at the 2-position of the thiazole ring and the aminoacetic acid moiety enhances its potential for diverse applications compared to other thiazole derivatives.

Properties

IUPAC Name

2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-7-10-4-6(13-7)3-9-5-8(11)12/h4,9H,2-3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXWUHGFIPAMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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